molecular formula C13H20N2O B13845051 2-(3-Methylpyridin-2-yl)-1-piperidin-4-ylethanol

2-(3-Methylpyridin-2-yl)-1-piperidin-4-ylethanol

Cat. No.: B13845051
M. Wt: 220.31 g/mol
InChI Key: GONBHAFDZBBMFN-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-2-yl)-1-piperidin-4-ylethanol is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a methyl group at the 3-position and a piperidine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-2-yl)-1-piperidin-4-ylethanol can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-2-yl)-1-piperidin-4-ylethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(3-Methylpyridin-2-yl)-1-piperidin-4-ylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)-1-piperidin-4-ylethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylpyridin-2-yl)-1-piperidin-4-ylethanol is unique due to its specific substitution pattern and the combination of pyridine and piperidine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)-1-piperidin-4-ylethanol

InChI

InChI=1S/C13H20N2O/c1-10-3-2-6-15-12(10)9-13(16)11-4-7-14-8-5-11/h2-3,6,11,13-14,16H,4-5,7-9H2,1H3

InChI Key

GONBHAFDZBBMFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CC(C2CCNCC2)O

Origin of Product

United States

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